6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one
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Overview
Description
6,6-Dimethyl-3-methylidenebicyclo[311]heptan-2-one is a bicyclic compound with the molecular formula C10H14O It is known for its unique structure, which includes a bicyclo[311]heptane ring system with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable alkene in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule. The pathways involved in its reactivity include nucleophilic attack at the carbonyl carbon and subsequent rearrangements or eliminations.
Comparison with Similar Compounds
Similar Compounds
β-Pinene: A bicyclic monoterpene with a similar structure but different functional groups.
Nopinone: A bicyclic ketone with a similar ring system.
Myrtanol: A bicyclic alcohol with a related structure.
Uniqueness
6,6-Dimethyl-3-methylidenebicyclo[311]heptan-2-one is unique due to its specific substitution pattern and the presence of a methylidene group
Properties
CAS No. |
57089-67-5 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6,6-dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-6-4-7-5-8(9(6)11)10(7,2)3/h7-8H,1,4-5H2,2-3H3 |
InChI Key |
CRJCHFGJXXBNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1C(=O)C(=C)C2)C |
Origin of Product |
United States |
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